Sodium methanesulfonate

CAS No.: 2386-57-4

Cat. No.: VC1713014

Molecular Formula: CH4NaO3S

Molecular Weight: 119.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2386-57-4 |

|---|---|

| Molecular Formula | CH4NaO3S |

| Molecular Weight | 119.10 g/mol |

| IUPAC Name | sodium;methanesulfonate |

| Standard InChI | InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4); |

| Standard InChI Key | DWNWZFAKFWMPTI-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | CS(=O)(=O)O.[Na] |

Introduction

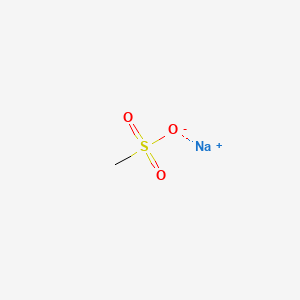

Chemical Identity and Structure

Sodium methanesulfonate (CH₃NaO₃S) is the sodium salt of methanesulfonic acid with a molecular weight of 118.09 g/mol . The compound is registered under CAS number 2386-57-4 and is known by several synonyms including sodium methanesulphonate, methanesulfonic acid sodium salt, and sodium methylsulfonate . Its linear formula is CH₃SO₃Na, and it possesses a simple structure comprising a methyl group bonded to a sulfonate group with sodium as the counterion . The compound's IUPAC name is sodium;methanesulfonate, and its SMILES notation is CS(=O)(=O)[O-].[Na+] .

Physical and Chemical Properties

Physical State and Appearance

Sodium methanesulfonate exists as a white crystalline solid under standard conditions . It is typically odorless and forms crystals when purified . The compound's appearance and physical state make it easily identifiable and manageable in laboratory and industrial settings.

Physical Constants

The following table summarizes the key physical constants of sodium methanesulfonate:

| Property | Value | Reference |

|---|---|---|

| Melting point | 17-19°C | |

| Boiling point | 167°C | |

| Density | 1.481 g/cm³ | |

| Vapor pressure | 27.1 hPa at 20°C | |

| Refractive index | 1.429-1.431 | |

| Molecular weight | 118.09 g/mol |

These physical constants are essential for understanding the compound's behavior under different conditions and for quality control in commercial applications.

Solubility and Compatibility

Sodium methanesulfonate demonstrates excellent solubility across various solvents. It is readily soluble in water, alcohol, and ether . Additionally, the compound dissolves in hexane, benzene, methylcyclopentane, toluene, o-chlorotoluene, and ethyl disulfide . This broad solubility profile enhances its utility in diverse chemical processes and applications.

The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere . This property necessitates proper storage conditions to maintain its integrity. For optimal preservation, sodium methanesulfonate should be stored under an inert atmosphere at room temperature . It is incompatible with strong oxidizing agents, which could lead to undesired reactions .

Applications and Uses

Pharmaceutical Applications

Sodium methanesulfonate serves as a crucial intermediate in pharmaceutical synthesis . It is utilized as a reactant in the preparation of indole acids functioning as phosphodiesterase 2 (PDE2) inhibitors . Additionally, it is employed as a non-steroidal anti-inflammatory drug component, contributing to its pharmaceutical significance .

Electroplating Industry

In the electroplating sector, sodium methanesulfonate serves as a key component in plating solutions . Its growing adoption in this field is partly driven by environmental concerns regarding traditional plating chemicals, positioning sodium methanesulfonate as an environmentally friendlier alternative .

Research and Analytical Applications

Sodium methanesulfonate is utilized as a calibration standard in analytical chemistry, particularly for aerosol mass spectrometers . Its well-defined properties make it valuable for experimental calibrations and standardization procedures.

The compound also functions as an anion source [CH₃SO₃]⁻ for synthesizing protic ionic liquids (PILs) . This application extends its utility to advanced materials science and green chemistry research.

Other Applications

Sodium methanesulfonate is employed in the preparation of polyanionic antimicrobial membranes, contributing to developments in antimicrobial materials and technologies . Its versatility across multiple application domains underscores its commercial and scientific significance.

Research Findings

Atmospheric Chemistry

Recent research has investigated the chemical transformation of sodium methanesulfonate in atmospheric conditions. In a 2018 study, researchers examined compositional changes in aerosols comprised of methanesulfonic acid and its sodium salt following heterogeneous hydroxyl (OH) oxidation . The study employed an aerosol flow tube reactor coupled with a soft atmospheric pressure ionization source and high-resolution mass spectrometer at 90% relative humidity.

Key findings revealed that sodium methanesulfonate can be detected as methanesulfonate ion (CH₃SO₃⁻) with minimal fragmentation in negative ionization mode . Kinetic measurements demonstrated that sodium methanesulfonate has an effective OH uptake coefficient of 0.20 ± 0.06, which is lower than that of methanesulfonic acid (0.45 ± 0.14) . This difference in reactivity may be attributed to the higher hygroscopicity of sodium methanesulfonate compared to methanesulfonic acid. Increased water molecule coverage at the surface of sodium methanesulfonate might reduce reactive collision probability between CH₃SO₃⁻ and OH radicals, resulting in a slower reaction rate .

The research further elucidated that upon oxidation, methanesulfonate ions tend to fragment into formaldehyde (HCHO) and sulfite radicals (SO₃- ⁻) . The formaldehyde partitions back to the gas phase due to its high volatility, while SO₃- ⁻ initiates chain reactions involving various inorganic sulfur radicals and ions in the aerosol phase . These findings contribute significantly to understanding atmospheric processing of organosulfur compounds.

Density Measurements

Recent research has focused on high-accuracy effective density measurements of sodium methanesulfonate, which is commonly found in ambient nanoparticles . Such measurements are essential when using sodium methanesulfonate as a calibration standard for aerosol mass spectrometers or for estimating hygroscopic growth factors from electrodynamic balance experiments . A methodology employing a centrifugal particle mass analyzer and scanning mobility particle sizer in tandem (CPMA-SMPS) has been developed to accurately measure the effective density of sodium methanesulfonate and other similar salts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume